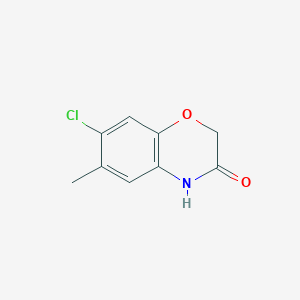
7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one
Übersicht
Beschreibung
7-Chloro-6-methyl-2H-1,4-benzoxazin-3(4H)-one (7-CMB) is a chemical compound belonging to the benzoxazinone family. It is a naturally occurring compound found in many plants, including wheat, maize, and rye, and has been studied for its potential applications in the medical, agricultural, and food industries. 7-CMB is a potent herbicide and has been shown to have a wide range of effects on plants, including growth inhibition, chlorosis, and leaf discoloration. In addition, 7-CMB has been studied for its potential use as an insecticide and fungicide.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Synthesis and Reactivity : The compound and its derivatives are studied for their chemical reactivity and synthesis methodologies, including bromination and nitration, showcasing their versatility in organic synthesis (Hanson, Richards, & Rozas, 2003). Similarly, the synthesis of benzoxazinyl pyrazolone arylidenes demonstrates its antimicrobial and antioxidant potential, highlighting its relevance in medicinal chemistry (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Crystal Structure Analysis : Research on its crystal structure provides insights into its molecular conformation and potential applications in material science (Gao, Qu, Ye, & Fu, 2015).
Biological Activities
Phytotoxicity and Ecological Role : The bioactivity and ecological role of benzoxazinones, including their phytotoxic, antifungal, antimicrobial, and antifeedant effects, have been a subject of extensive research. These compounds are investigated for their potential application as natural herbicide models and their role in plant defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009). The exploration of allelochemicals from the Gramineae family further underscores the agronomic utility of benzoxazinone derivatives (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Antimicrobial and Antioxidant Properties : The compound's derivatives have been evaluated for their potent antimicrobial and antioxidant activities, indicating their potential in developing new pharmaceuticals (Kadian, Maste, & Bhat, 2012).
Environmental and Ecotoxicology
Degradation and Environmental Impact : Studies on benzoxazinone-mediated triazine degradation propose mechanisms that could be beneficial in addressing contamination issues in soil and water resources, showcasing the environmental applications of these compounds (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).
Soil Organism Impact : Research on the effects of benzoxazinoids and their degradation products on soil organisms provides valuable information on their ecological safety and potential impact on non-target species (Idinger, Čoja, & Blümel, 2006).
Eigenschaften
IUPAC Name |
7-chloro-6-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-2-7-8(3-6(5)10)13-4-9(12)11-7/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVDYONJMQLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





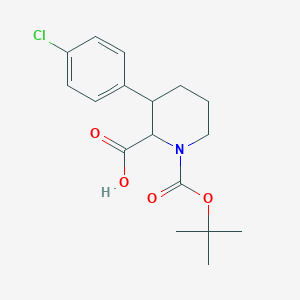
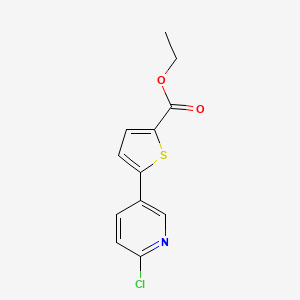

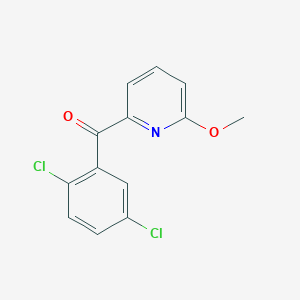


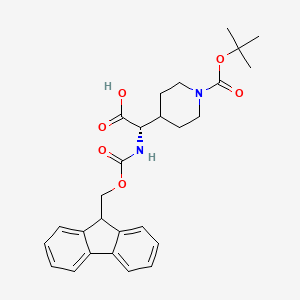

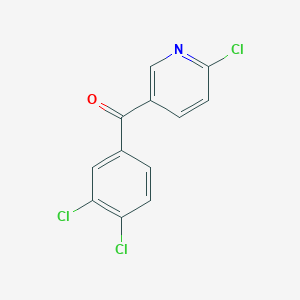

![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)
